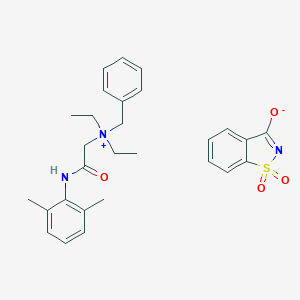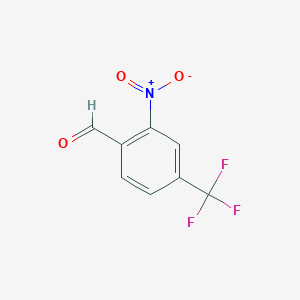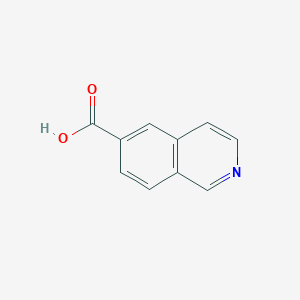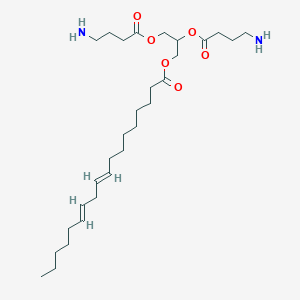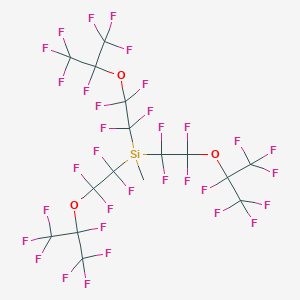
Tris(perfluoro(2-isopropoxyethyl))-methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(perfluoro(2-isopropoxyethyl))-methylsilane, commonly known as TMS, is a fluorinated silane compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TMS is a colorless, odorless liquid that is soluble in organic solvents and water. It has a high thermal stability and is resistant to oxidation and degradation, making it an ideal candidate for various research applications.
Mécanisme D'action
TMS works by forming a self-assembled monolayer on the surface of the material it is applied to. This monolayer consists of a layer of TMS molecules that are oriented in a specific way to provide the desired properties to the surface. The orientation of the TMS molecules is determined by the chemical structure of the material surface and the interaction between the TMS molecules and the surface.
Biochemical and Physiological Effects:
TMS is not intended for use in drug development, and therefore, its biochemical and physiological effects have not been extensively studied. However, studies have shown that TMS is non-toxic and has low volatility, making it safe for use in various research applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TMS in lab experiments include its high thermal stability, resistance to oxidation and degradation, and ability to form self-assembled monolayers on various surfaces. However, TMS has some limitations, including its high cost and difficulty in handling due to its high reactivity.
Orientations Futures
Future research on TMS could focus on the development of new synthesis methods to improve its cost-effectiveness and scalability. Additionally, further studies could investigate the potential applications of TMS in areas such as drug delivery, sensors, and electronic devices. Finally, research could focus on the development of new TMS derivatives with improved properties and functionality.
Méthodes De Synthèse
TMS can be synthesized through a variety of methods, including the reaction of hexafluoropropylene oxide with isopropanol in the presence of a catalyst, or the reaction of hexafluoropropylene oxide with trimethylsilanol in the presence of a catalyst. The resulting product is then purified through distillation or chromatography to obtain TMS in its pure form.
Applications De Recherche Scientifique
TMS has been extensively studied for its potential applications in various scientific fields, including materials science, organic chemistry, and surface chemistry. TMS has been used as a surface modifier for various materials, including glass, metal, and polymer surfaces. It has also been used as a building block for the synthesis of various organic compounds, including perfluoroalkylsilanes and perfluoroalkylsiloxanes.
Propriétés
Numéro CAS |
104745-21-3 |
|---|---|
Nom du produit |
Tris(perfluoro(2-isopropoxyethyl))-methylsilane |
Formule moléculaire |
C16H3F33O3Si |
Poids moléculaire |
898.22 g/mol |
Nom IUPAC |
methyl-tris[1,1,2,2-tetrafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)ethyl]silane |
InChI |
InChI=1S/C16H3F33O3Si/c1-53(14(44,45)11(38,39)50-2(17,5(20,21)22)6(23,24)25,15(46,47)12(40,41)51-3(18,7(26,27)28)8(29,30)31)16(48,49)13(42,43)52-4(19,9(32,33)34)10(35,36)37/h1H3 |
Clé InChI |
IGFNMBAJXGWNBQ-UHFFFAOYSA-N |
SMILES |
C[Si](C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
SMILES canonique |
C[Si](C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Synonymes |
Tris(perfluoro(2-isopropoxyethyl))-methylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



